BenchChemオンラインストアへようこそ!

methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate

MAO-A inhibition enzyme kinetics neuropharmacology

Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate (CAS 22583-81-9) is a synthetic Schiff base formed by condensation of 5-chloro-2-hydroxybenzaldehyde with methyl 4-aminobenzoate. It features a 5-chloro-2-hydroxyphenyl imine moiety linked to a methyl benzoate ester (MW 289.71 g/mol, XLogP3 = 3.3).

Molecular Formula C15H12ClNO3
Molecular Weight 289.71
CAS No. 22583-81-9
Cat. No. B3060317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate
CAS22583-81-9
Molecular FormulaC15H12ClNO3
Molecular Weight289.71
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C15H12ClNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-9,18H,1H3
InChIKeyLOPLMDBIDALFLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate (CAS 22583-81-9): Potent MAO-A Inhibitor Schiff Base for Neuroscience and Medicinal Chemistry Research Procurement


Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate (CAS 22583-81-9) is a synthetic Schiff base formed by condensation of 5-chloro-2-hydroxybenzaldehyde with methyl 4-aminobenzoate. It features a 5-chloro-2-hydroxyphenyl imine moiety linked to a methyl benzoate ester (MW 289.71 g/mol, XLogP3 = 3.3) [1]. The compound has been characterized as a high-potency inhibitor of human recombinant monoamine oxidase A (MAO-A), with an IC50 of 4.10 nM, alongside moderate selectivity over MAO-B [2]. These properties position it as a research tool of interest for studying monoaminergic signaling and for exploring the biological potential of halogenated salicylidene-imine scaffolds.

Why Closely Related Schiff Base Analogs Cannot Substitute Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate in Bioactivity-Critical Applications


The bioactivity of Schiff bases derived from 5-chloro-2-hydroxybenzaldehyde is exquisitely sensitive to the nature of the amine coupling partner. Systematic studies on 4-aminobenzoic acid (PABA) derivatives have shown that replacing the ester group with a free carboxylic acid, altering the ester alkyl chain (e.g., methyl to ethyl), or modifying the substitution pattern on the phenolic ring can drastically alter antimicrobial potency (by >10-fold shifts in MIC) and cytotoxic profiles [1]. Even the presence of the 5-chloro substituent is critical: the chloro atom contributes to both electronic modulation of the imine bond and halogen bonding interactions with biological targets. Consequently, the exact combination of the methyl ester, the 5-chloro-2-hydroxyphenyl group, and the imine linkage embodied in CAS 22583-81-9 yields a specific pharmacological signature—particularly its nanomolar MAO-A inhibition—that cannot be assumed for close analogs bearing different ester or halogenation patterns. Procurement of generic substitutes risks irreversible loss of the target potency and selectivity profile.

Quantitative Evidence Guide: How Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate Differentiates from Reference MAO Inhibitors and Schiff Base Analogs


Evidence Item 1: MAO-A Inhibitory Potency – 4.8-Fold More Potent than Clorgyline and ~1478-Fold More Potent than Moclobemide

This compound inhibits human recombinant MAO-A with an IC50 of 4.10 nM [1]. In comparable recombinant human MAO-A enzyme inhibition assay systems, the irreversible reference inhibitor clorgyline exhibits an IC50 of 19.5 nM [2], while the clinically used reversible MAO-A inhibitor moclobemide shows an IC50 of 6061 nM [3]. The target compound is therefore 4.8-fold more potent than clorgyline and approximately 1478-fold more potent than moclobemide. This level of sub-nanomolar potency places CAS 22583-81-9 among the most active synthetic MAO-A small-molecule inhibitors characterized in peer-reviewed databases.

MAO-A inhibition enzyme kinetics neuropharmacology

Evidence Item 2: MAO-A/MAO-B Selectivity Profile – Moderate Dual Inhibition vs. Clorgyline's Extreme MAO-A Selectivity

In rat brain MAO assays, this compound shows an MAO-A IC50 of 80 nM and an MAO-B IC50 of 1000 nM, yielding a selectivity ratio (MAO-B/MAO-A) of 12.5 [1]. By contrast, the classical MAO-A inhibitor clorgyline exhibits a selectivity ratio of approximately 2323 (MAO-B IC50 45300 nM / MAO-A IC50 19.5 nM) in human recombinant assays [2]. While clorgyline achieves near-absolute MAO-A selectivity, CAS 22583-81-9 maintains a moderate dual-inhibition profile. This pharmacologically distinct profile may be advantageous in research contexts where balanced inhibition of both MAO isoforms is therapeutically or mechanistically desired, such as in certain neurodegenerative disease models.

MAO isoform selectivity dual inhibition neuropharmacology

Evidence Item 3: Schiff Base Chemotype Differentiation from Classical Propargylamine and Morpholine MAO Inhibitors

Classical MAO-A inhibitors such as clorgyline and selegiline are based on propargylamine scaffolds that form irreversible covalent adducts with the flavin cofactor, while moclobemide is a morpholine-based reversible inhibitor. CAS 22583-81-9 belongs to the Schiff base (salicylidene-imine) chemotype, which has been identified as a structurally distinct class of MAO inhibitors [1]. The imine bond and the intramolecular hydrogen-bonded 2-hydroxyphenyl group impart unique electronic properties and a non-covalent binding modality. Additionally, this scaffold enables metal-chelation-based bioactivity modulation—a feature completely absent in classical MAO inhibitors—expanding the compound's utility in metallodrug discovery [2].

chemotype differentiation scaffold novelty medicinal chemistry

Evidence Item 4: Metal-Chelating Bidentate NO Motif for Multifunctional Metallodrug and Catalysis Research

CAS 22583-81-9 contains both a phenolic hydroxyl group and an imine nitrogen in a 1,4-relationship, constituting a classic bidentate NO-chelating ligand motif. Reviews of analogous NO-Schiff base ligands confirm that upon metal coordination, the resulting complexes display markedly enhanced bacteriostatic effects against both Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens compared to the free ligands, as quantified through standardized MIC/MBC assays [1]. This chelating functionality is absent in standard MAO inhibitors such as clorgyline and moclobemide. The ability to generate metal-Schiff base complexes (e.g., Cu(II), Co(II), Zn(II)) extends the compound's research utility into metallodrug discovery, catalytic applications, and antimicrobial/anticancer agent development.

metal chelation coordination chemistry biological activity enhancement

Evidence Item 5: Lipophilicity-Driven Differentiation for Blood-Brain Barrier Penetration Potential

The computed XLogP3 value for CAS 22583-81-9 is 3.3 [1], which lies within the optimal range (2–4) associated with favorable passive blood-brain barrier (BBB) penetration for CNS-targeted small molecules. By comparison, the free carboxylic acid analog 4-[(5-chloro-2-hydroxybenzylidene)amino]benzoic acid has a significantly lower calculated logP (approximately 2.0), while the ethyl ester analog has a higher logP (approximately 3.7). The methyl ester provides a balanced lipophilicity that neither compromises aqueous solubility excessively nor limits CNS permeability—a differentiation factor when selecting among ester variants of this Schiff base scaffold for in vivo neuropharmacology studies.

lipophilicity blood-brain barrier ADME drug-likeness

Recommended Research and Industrial Application Scenarios for Methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate (CAS 22583-81-9)


Scenario 1: High-Potency MAO-A Inhibitor Tool Compound for In Vitro Neuropharmacology

With an IC50 of 4.10 nM against human recombinant MAO-A [1], this compound serves as a research-grade positive control or chemical probe for studying monoamine oxidase A function in neurotransmitter metabolism. Its potency exceeds that of clorgyline (19.5 nM) and moclobemide (6061 nM), enabling experiments at lower concentrations to minimize solvent-related artifacts. Researchers investigating serotonergic and noradrenergic signaling pathways can utilize this compound for enzyme inhibition assays, cellular MAO activity measurements, and target engagement studies.

Scenario 2: Dual MAO-A/MAO-B Inhibition Model for Neurodegenerative Disease Research

The compound's moderate MAO-A/MAO-B selectivity ratio of 12.5 (rat brain homogenates) [1] contrasts with clorgyline's extreme selectivity ratio of ~2323. This profile is suitable for experimental models of Parkinson's and Alzheimer's diseases where simultaneous inhibition of both MAO isoforms is hypothesized to confer neuroprotective benefits by reducing oxidative stress from dopamine and serotonin metabolism concurrently. Researchers can use this compound to test dual-inhibition hypotheses without requiring co-administration of separate MAO-A and MAO-B inhibitors.

Scenario 3: Schiff Base Ligand for Transition Metal Complex Synthesis in Medicinal Inorganic Chemistry

The bidentate NO-chelating motif (phenolic oxygen and imine nitrogen) enables this compound to coordinate transition metal ions such as Cu(II), Co(II), Zn(II), and Ni(II) [2]. The resulting metal-Schiff base complexes are documented to exhibit enhanced antibacterial activity against S. aureus and E. coli compared to the free ligand. Medicinal inorganic chemistry groups can employ CAS 22583-81-9 as a versatile ligand precursor for synthesizing libraries of metallodrug candidates with potential antimicrobial or anticancer properties.

Scenario 4: CNS-Penetrant Chemical Probe Development Leveraging Optimal Lipophilicity

With a computed XLogP3 of 3.3 [3], this compound occupies the lipophilicity sweet spot for CNS drug design (logP 2–4). Unlike the more polar carboxylic acid analog or the more lipophilic ethyl ester variant, the methyl ester provides balanced physicochemical properties suitable for in vivo neuropharmacology studies where blood-brain barrier penetration is required. Neuroscience research programs focused on CNS-targeted MAO modulation can use this compound as a starting scaffold for structure-activity relationship (SAR) exploration and lead optimization.

Quote Request

Request a Quote for methyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.